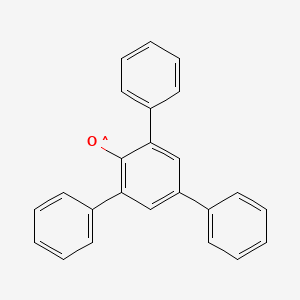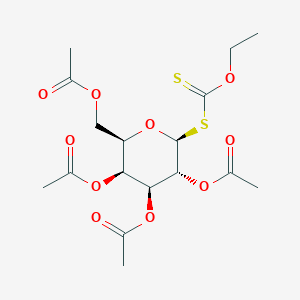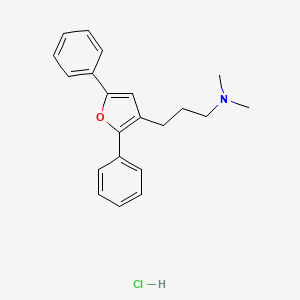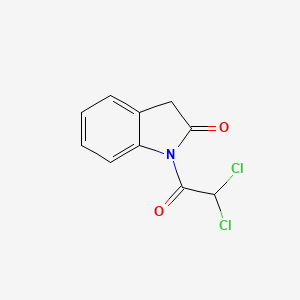![molecular formula C17H27N3O2 B13745683 Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate CAS No. 323578-56-9](/img/structure/B13745683.png)
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate is a chemical compound with significant applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is known for its role as a precursor in the synthesis of more complex molecules and its utility in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate typically involves the reaction of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific proteins.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. In the context of PROTAC development, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound is similar in structure and is used as a precursor in the synthesis of tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate.
Tert-butyl 4-[(2-aminophenyl)amino]piperidine-1-carboxylate: Another structurally related compound with similar applications in synthetic chemistry.
Uniqueness
This compound is unique due to its specific functional groups and its role as a semi-flexible linker in PROTAC development. This compound’s ability to facilitate targeted protein degradation sets it apart from other similar compounds .
Propriétés
Numéro CAS |
323578-56-9 |
|---|---|
Formule moléculaire |
C17H27N3O2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)13-8-9-20(15(19)10-13)11-12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,18-19H2,1-3H3 |
Clé InChI |
KNQIECLGZYEYSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(C(C1)N)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)









